2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide

Description

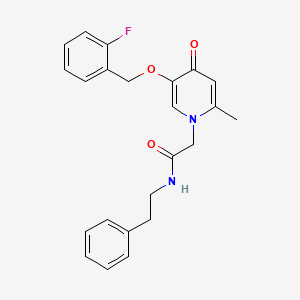

This compound features a pyridinone core substituted with a 2-fluorobenzyloxy group at position 5 and a methyl group at position 2. The fluorine atom and aromatic moieties suggest enhanced metabolic stability and target-binding affinity, common in bioactive molecules .

Properties

IUPAC Name |

2-[5-[(2-fluorophenyl)methoxy]-2-methyl-4-oxopyridin-1-yl]-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN2O3/c1-17-13-21(27)22(29-16-19-9-5-6-10-20(19)24)14-26(17)15-23(28)25-12-11-18-7-3-2-4-8-18/h2-10,13-14H,11-12,15-16H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCIFJVWQYVKNBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CN1CC(=O)NCCC2=CC=CC=C2)OCC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide , identified by its CAS number 941916-12-7, is a synthetic organic molecule with potential applications in medicinal chemistry. Its structure includes a pyridine ring with various substituents, which may influence its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 394.4 g/mol. The presence of the fluorobenzyl ether and acetamide moieties suggests potential interactions with biological targets due to their hydrophobic and electronic properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 394.4 g/mol |

| CAS Number | 941916-12-7 |

Mechanisms of Biological Activity

Preliminary studies indicate that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : The compound may possess antifungal properties, particularly against pathogens like Fusarium oxysporum. The mechanism likely involves disruption of fungal cell wall synthesis or interference with metabolic pathways.

- Antitumor Activity : Structural analogs have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

- Neuroactive Properties : The compound's ability to cross the blood-brain barrier suggests potential neuroprotective effects or applications in treating neurological disorders.

Case Studies and Research Findings

Recent research has highlighted the biological activity of structurally related compounds, providing insights into the efficacy and mechanisms of action for this class of molecules.

Antifungal Activity

In a study evaluating related pyridinone derivatives, compounds demonstrated varying degrees of inhibition against Fusarium oxysporum, with IC50 values indicating effectiveness at micromolar concentrations. For instance, one derivative exhibited an IC50 of 0.42 mM, suggesting that structural modifications can enhance antifungal potency .

Antitumor Activity

Research on similar compounds has shown that modifications in the acetamide side chain can significantly affect cytotoxicity against cancer cell lines. For example, certain derivatives were found to induce apoptosis in breast cancer cells via mitochondrial pathways, highlighting the importance of specific substituents in enhancing biological activity.

Comparison with Similar Compounds

Structural and Functional Insights

- Fluorinated Aromatic Groups: The 2-fluorobenzyl substituent in the target compound and ’s imidazolinone derivative suggests a shared strategy to improve metabolic stability and target affinity via fluorine’s electron-withdrawing effects.

- Heterocyclic Cores: Pyridinone (target) vs. imidazolinone () or thienopyrimidine () cores influence electronic properties and solubility. Pyridinones may offer better hydrogen-bonding capacity than sulfur-containing thienopyrimidines .

- Substituent Effects: The methyl group on the pyridinone (target) could reduce steric hindrance compared to bulkier substituents like the butenolide in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.